(2Z)-N-(3-chlorophenyl)-3-(3,4-dimethoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
Description
The compound “(2Z)-N-(3-chlorophenyl)-3-(3,4-dimethoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide” is a synthetic thiazinane derivative featuring a carboxamide backbone with multiple aromatic substituents. Its structure includes a 1,3-thiazinane core substituted with a 3,4-dimethoxybenzyl group at position 3, a 4-methoxyphenylimino group at position 2, and a 3-chlorophenylcarboxamide moiety at position 4. The stereochemistry (2Z) indicates the configuration of the imino group relative to the thiazinane ring.
Properties
Molecular Formula |
C27H26ClN3O5S |
|---|---|
Molecular Weight |
540.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-[(3,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C27H26ClN3O5S/c1-34-21-10-8-19(9-11-21)30-27-31(16-17-7-12-22(35-2)23(13-17)36-3)25(32)15-24(37-27)26(33)29-20-6-4-5-18(28)14-20/h4-14,24H,15-16H2,1-3H3,(H,29,33) |
InChI Key |
QZRFGNYMPDZPSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC(=CC=C3)Cl)CC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound (2Z)-N-(3-chlorophenyl)-3-(3,4-dimethoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a thiazine derivative that has garnered interest due to its potential pharmacological properties. This article delves into its biological activities, synthesis, and possible applications based on current research findings.
Chemical Structure and Properties
This compound features a thiazine ring , which is a six-membered heterocyclic structure containing both sulfur and nitrogen. The presence of various functional groups, such as methoxy substituents and a chlorophenyl moiety, enhances its chemical reactivity and biological activity.
Structural Characteristics
| Component | Description |
|---|---|
| Thiazine Ring | Six-membered heterocycle with sulfur and nitrogen |
| Chlorophenyl Moiety | Enhances lipophilicity and bioavailability |
| Methoxy Groups | Contribute to increased solubility and reactivity |
Antimicrobial Activity
Research indicates that thiazine derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other resistant pathogens. The compound's structural features may contribute to its ability to disrupt microbial cell walls or inhibit essential enzymes.
Antitumor Activity
Thiazine derivatives have been studied for their potential antitumor effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways.
Antitubercular Activity
Some thiazine derivatives have demonstrated promising antitubercular activity with IC50 values in the nanomolar range. This suggests that the compound could be effective against drug-resistant strains of Mycobacterium tuberculosis, highlighting its potential in tuberculosis treatment protocols .
Other Pharmacological Activities
Beyond antimicrobial and antitumor properties, thiazine derivatives have also shown:
- Antipsychotic effects : Some studies indicate activity in modulating neurotransmitter systems.
- Anti-inflammatory properties : Potential to reduce inflammation markers in preclinical models.
Synthesis Pathways
The synthesis of this compound involves multi-step organic reactions. A proposed synthetic route includes:
- Formation of Thiazine Ring : Starting from appropriate thioamide precursors.
- Substitution Reactions : Introducing chlorophenyl and methoxy groups through electrophilic aromatic substitution.
- Final Coupling : Utilizing coupling agents to form the final carboxamide structure.
Proposed Synthetic Route
| Step | Reaction Type |
|---|---|
| 1. Thiazine Formation | Cyclization |
| 2. Substitution | Electrophilic Aromatic Substitution |
| 3. Coupling | Amide Bond Formation |
Case Studies and Research Findings
Numerous studies have explored the biological activities of thiazine derivatives:
- Antimicrobial Studies : A study reported IC50 values for related thiazine compounds ranging from 51 to 6.6 nM against resistant bacterial strains .
- Cytotoxicity Testing : In vitro assays using cancer cell lines showed that thiazine derivatives can induce significant cytotoxic effects, with some compounds exhibiting selectivity towards tumorigenic cells .
- In Vivo Efficacy : Animal models demonstrated reduced tumor growth when treated with thiazine derivatives, suggesting potential for further development as anticancer agents .
Scientific Research Applications
Antimicrobial Properties
Preliminary studies indicate that thiazine derivatives can exhibit antimicrobial activity. The specific structural elements of this compound may enhance its efficacy against various pathogens. Research has shown that similar compounds can inhibit bacterial growth by disrupting cellular processes, making them potential candidates for antibiotic development.
Anticancer Potential
Thiazine derivatives have been explored for their anticancer properties. The unique combination of functional groups in this compound may allow it to interact with cancer cell pathways, potentially inducing apoptosis or inhibiting tumor growth. Studies involving structurally related compounds have demonstrated promising results in vitro.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is another area of interest. Thiazines have been reported to inhibit key enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes in diseases such as diabetes or obesity.
Synthetic Pathways
The synthesis of (2Z)-N-(3-chlorophenyl)-3-(3,4-dimethoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. A proposed synthetic route may include:
- Formation of the thiazine ring via cyclization reactions.
- Introduction of the methoxy and chlorophenyl groups through substitution reactions.
- Finalization through carboxamide formation.
Each step requires optimization for yield and purity, often employing purification techniques such as recrystallization or chromatography.
Reaction Mechanisms
Understanding the reaction mechanisms is crucial for developing efficient synthetic routes. The compound's reactivity can be analyzed through various types of reactions, including nucleophilic substitutions and electrophilic additions.
Case Study 1: Antimicrobial Activity Evaluation
A study investigated the antimicrobial properties of a series of thiazine derivatives structurally similar to the target compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting that modifications in the side chains could enhance activity.
Case Study 2: Anticancer Activity Assessment
Research focused on the anticancer potential of thiazine derivatives demonstrated that certain modifications led to increased cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural variations in enhancing therapeutic efficacy.
Case Study 3: Enzyme Inhibition Studies
A comparative analysis was conducted on various thiazine derivatives to evaluate their enzyme inhibition capabilities. The findings suggested that compounds with specific substituents showed enhanced inhibition rates against target enzymes involved in metabolic disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazinane and thiazolidinone derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of the target compound with structurally related analogs, focusing on substituent effects, synthesis yields, and spectral characteristics.
Structural and Substituent Variations
Key structural analogs include:
N-(3-Chlorophenyl)-benzothiazole-3-carboxamide derivatives (e.g., compounds 4m, 4g in ): These feature a thiazolidinone core instead of thiazinane and lack the 3,4-dimethoxybenzyl group. The 3-chlorophenyl substituent is shared, but the benzothiazole acetamide moiety introduces distinct electronic properties .
(2Z)-N-(4-Fluorophenyl)-3-(2-morpholinoethyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide (): This analog replaces the 3-chlorophenyl group with 4-fluorophenyl and includes a morpholinoethyl side chain. The fluorine atom’s electronegativity and the morpholine’s basicity contrast with the methoxy groups in the target compound .
(2Z)-3-(4-Methoxybenzyl)-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide (): This compound shares the thiazinane-carboxamide core but substitutes 3-methylphenyl for 3-chlorophenyl and lacks the 3,4-dimethoxybenzyl group. The methyl group’s steric effects differ from chlorine’s electronic effects .
Spectral and Electronic Properties
- IR Spectroscopy: The target compound’s carbonyl (C=O) and imino (C=N) stretches are expected near 1660–1680 cm⁻¹ and 1600–1620 cm⁻¹, respectively, similar to and analogs. Methoxy groups (C-O-C) typically absorb at ~1250 cm⁻¹ .
- NMR Spectroscopy: The 3,4-dimethoxybenzyl group would show two singlet peaks for methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons split into distinct multiplet patterns. The 4-methoxyphenylimino group’s protons resonate near δ 6.8–7.2 ppm, comparable to ’s 4-methoxybenzyl signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
